![molecular formula C18H17N3O3 B2930397 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide CAS No. 891143-82-1](/img/structure/B2930397.png)
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide is a chemical compound that has been the subject of extensive scientific research. It is commonly referred to as DMXAA and is a synthetic small molecule that has been investigated for its potential use in cancer treatment. DMXAA has been found to have a unique mechanism of action that makes it a promising candidate for further study.
Applications De Recherche Scientifique
Anticancer Activity
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide and its analogues have shown promise in anticancer research. For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine exhibited significant activity against various cancer cell lines including melanoma, leukemia, breast cancer, and colon cancer, according to a study (Ahsan et al., 2014).
Antimicrobial Screening
Compounds with the 1,3,4-oxadiazole moiety have been evaluated for their potential in treating microbial diseases, especially bacterial and fungal infections. Research involving N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides demonstrated notable antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria (Desai et al., 2013).
Enzymatic Activity Modulation
The synthesis and characterization of bis-1,3,4- oxadiazole rings containing a glycine moiety, such as N-{5-[5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-yl-sulfanyl]-1,3,4-oxadiazole-2-yl-methyl}-4-methoxybenzamide, has revealed effects on certain transferase enzymes. This compound showed activation of GOT and GPT activities and inhibitory effects on γ-GT activity (Tomi et al., 2010).
Photodynamic Therapy Application
The compound has been linked to advancements in photodynamic therapy for cancer treatment. Studies on related compounds with oxadiazole rings have demonstrated their potential as photosensitizers, exhibiting high singlet oxygen quantum yield and appropriate photodegradation quantum yield, important for Type II mechanisms in cancer treatment (Pişkin et al., 2020).
Molecular Interaction Studies
Research on similar compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, has provided insights into the influence of intermolecular interactions on molecular geometry, which is crucial for understanding the behavior of these compounds at the molecular level (Karabulut et al., 2014).
Propriétés
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-7-8-15(12(2)9-11)17-20-21-18(24-17)19-16(22)13-5-4-6-14(10-13)23-3/h4-10H,1-3H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLQNDQDTBZMBIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxybenzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.